N-(5-Methylisoxazol-3-yl) vs. N-Phenyl Termination: Lipophilicity and H-Bonding Comparison
The target compound substitutes an N-(5-methylisoxazol-3-yl) group for the N-phenyl terminus found in the direct analogue 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1206996-81-7) [1]. This replacement reduces computed XLogP3 from 4.3 (phenyl analogue) to 3.7, increases hydrogen-bond acceptor count from 3 to 5, and introduces an additional heterocyclic nitrogen capable of coordinating metal ions or engaging in directional H-bond interactions within enzyme active sites [1].
| Evidence Dimension | Computed lipophilicity and H-bond capacity |
|---|---|
| Target Compound Data | XLogP3 = 3.7; H-Bond Acceptors = 5; H-Bond Donors = 1 |
| Comparator Or Baseline | 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: XLogP3 = 4.3; H-Bond Acceptors = 3; H-Bond Donors = 1 |
| Quantified Difference | ΔXLogP3 = -0.6; ΔH-Bond Acceptors = +2 |
| Conditions | Computed via XLogP3 algorithm and Cactvs descriptor toolkits (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity and higher H-bond acceptor count predict improved aqueous solubility and reduced non-specific protein binding, which are decisive factors when selecting compounds for in vitro assay reliability or in vivo pharmacokinetic studies.
- [1] PubChem Computed Properties: CID 49671629 (Target) and CID 49671630 (N-Phenyl analogue). View Source
